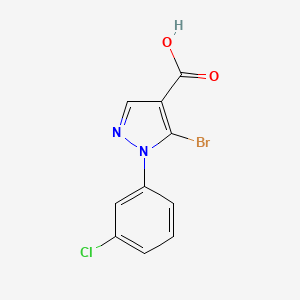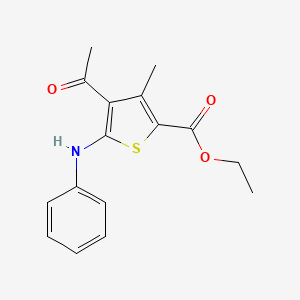
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aromatic aldehydes and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and chlorophenyl groups are likely attached at the 5 and 1 positions of the pyrazole ring, respectively.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and oxidation reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-Bromopyrazole have a melting point of 93-96 °C and a boiling point of 250-260 °C .Scientific Research Applications
Non-Linear Optical (NLO) Material Development
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: has potential applications in the development of NLO materials. These materials are crucial for various optical technologies, including telecommunications, laser technology, and information processing. The compound’s structure allows for the synthesis of derivatives that exhibit desirable NLO properties, which are essential for the modulation of light waves and can be used in optical switches and modulators .
Pharmaceutical Research
The pyrazole ring present in the compound is a common motif in many pharmaceutical drugs. It can be utilized to synthesize compounds with a wide range of pharmacological activities, such as antiparasitic, antifungal, antiviral, and anti-allergic properties. Research into the derivatives of this compound could lead to the development of new medications with improved efficacy and reduced side effects .
Organic Synthesis
This compound can serve as a precursor in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it suitable for various chemical reactions, including N-arylation, which is a key step in the synthesis of many organic materials. This process can lead to the creation of novel organic compounds with potential applications in materials science .
Catalysis
In the field of catalysis, 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be used to develop new catalysts. These catalysts could be employed in a variety of chemical reactions to increase efficiency, selectivity, and yield. The development of such catalysts is vital for green chemistry and sustainable industrial processes .
Biological Studies
The compound’s derivatives can be used to study biological pathways and processes. For instance, they can act as inhibitors or activators of certain enzymes, helping to elucidate their mechanisms of action. This research can contribute to a better understanding of diseases and the discovery of new therapeutic targets .
Material Science
Due to its structural features, the compound can be incorporated into the design of new materials with specific properties. These materials could have applications in electronics, photonics, and nanotechnology. The compound’s derivatives could be used to tailor the electrical, optical, and mechanical properties of materials for specific applications .
properties
IUPAC Name |
5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-2-6(12)4-7/h1-5H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDNJDMTSOAWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377230 |
Source


|
| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
959576-61-5 |
Source


|
| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)


![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



